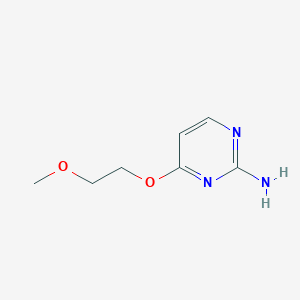

4-(2-Methoxyethoxy)pyrimidin-2-amine

Description

Structural Classification Within Pyrimidine Derivatives

Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms at the 1- and 3-positions. 4-(2-Methoxyethoxy)pyrimidin-2-amine belongs to the 2-aminopyrimidine subclass, which is distinguished by an amino group at the 2-position. This structural motif is critical for hydrogen-bonding interactions in biological systems, as seen in nucleobases like cytosine and thymine. The methoxyethoxy substituent at the 4-position introduces steric bulk and polarity, influencing solubility and electronic properties. Compared to simpler analogs like 2-aminopyridine, this compound’s ether-linked side chain enhances its potential for derivatization, enabling applications in drug discovery and materials science.

Key structural features include:

- Pyrimidine Core : The planar aromatic ring facilitates π-π stacking and charge-transfer interactions.

- Amino Group : Enhances nucleophilicity and participation in hydrogen bonding.

- Methoxyethoxy Side Chain : Modulates lipophilicity and steric accessibility, impacting binding affinity in target proteins.

This compound’s structural hybridity bridges traditional pyrimidine chemistry and modern functionalization strategies, as evidenced by its use in synthesizing fused pyrimidine systems like pyrido[3,2-d]pyrimidines.

Historical Context of Pyrimidin-2-amine Analog Development

The synthesis of pyrimidine derivatives dates to the early 20th century, with Gabriel and Colman’s pioneering work on barbituric acid transformations. However, the development of 2-aminopyrimidines accelerated in the 1980s–2000s, driven by their utility in antiviral and anticancer drug discovery. This compound emerged from efforts to optimize pyrimidine scaffolds for improved pharmacokinetic properties.

Early synthetic routes relied on Chichibabin-type reactions, where pyrimidine rings were functionalized via nucleophilic substitution. Modern methods, such as those described by Kanagarajan et al., employ condensation reactions between β-ketoesters and guanidine derivatives under basic conditions. For example, microwave-assisted synthesis has enabled efficient one-pot preparation of 2-aminopyrimidinones, highlighting advancements in regioselective functionalization. The methoxyethoxy group in this compound is typically introduced via alkylation or etherification reactions, leveraging precursors like 2-methoxyethanol.

Significance in Heterocyclic Chemistry Research

This compound serves as a cornerstone in heterocyclic chemistry for three key reasons:

Synthetic Versatility : The compound acts as a precursor for complex fused-ring systems. For instance, its reaction with thiophene derivatives yields pyrido[3,2-d]pyrimidines, which exhibit antitumor activity. The amino and ether groups provide orthogonal reactivity for sequential modifications, enabling combinatorial library generation.

Electronic Modulation : The electron-donating methoxyethoxy group alters the pyrimidine ring’s electron density, enhancing susceptibility to electrophilic substitution at the 5- and 6-positions. This property is exploited in designing fluorescent probes and optoelectronic materials.

Biological Relevance : While direct pharmacological data for this compound is limited, structurally related 2-aminopyrimidines demonstrate inhibitory activity against enzymes like β-glucuronidase and kinases. The methoxyethoxy chain may improve membrane permeability, a hypothesis supported by studies on similar ether-containing drugs.

Properties

IUPAC Name |

4-(2-methoxyethoxy)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-11-4-5-12-6-2-3-9-7(8)10-6/h2-3H,4-5H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUDKFQCBFLDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-(2-Methoxyethoxy)pyrimidin-2-amine typically involves:

- Construction of the pyrimidine ring with appropriate substituents.

- Introduction of the 2-methoxyethoxy substituent at the 4-position via nucleophilic substitution or condensation.

- Installation or preservation of the amino group at the 2-position, often via reduction or amination reactions.

Preparation via Nucleophilic Substitution on Pyrimidine Precursors

A common approach involves starting with a halogenated pyrimidine, such as 2-chloropyrimidine or 2,4-dichloropyrimidine, followed by nucleophilic substitution at the 4-position with 2-methoxyethanol or its derivatives.

- Key Step: 4-position substitution by 2-methoxyethoxy nucleophile under basic or Lewis acid catalysis.

- Example: Treatment of 2,4-dichloropyrimidine with 2-methoxyethanol in the presence of a base or catalyst to selectively substitute the chlorine at the 4-position, yielding 4-(2-methoxyethoxy)-2-chloropyrimidine.

- Subsequent Step: Amination at the 2-position, often by reaction with ammonia or amines, to replace the chlorine with an amino group, affording the target compound.

This method is supported by the synthetic routes of related 4-substituted 2-aminopyrimidines, where nucleophilic aromatic substitution is a reliable step for introducing alkoxy substituents at the 4-position.

Synthesis from β-Alkoxypropionitriles via Pyrimidine Ring Formation

Another advanced approach is the construction of the pyrimidine ring starting from β-alkoxypropionitriles, which can be converted into 2-methyl-4-amino-5-alkoxymethylpyrimidines, structurally related to this compound.

-

- Conversion of β-alkoxypropionitrile into an alkali metal enolate of α-formyl-β-alkoxypropionitrile.

- Alkylation to form enol ethers.

- Condensation with amidines (e.g., acetamidine) to form the pyrimidine ring bearing alkoxymethyl substituents.

- Subsequent amination to introduce the amino group at the 2-position.

Catalysts and Conditions: Lewis acid catalysts such as Al₂O₃ are employed under elevated temperatures (180-350 °C) with ammonia in large excess to facilitate amination.

This approach, while more complex, allows for fine control over substitution patterns and is industrially relevant for producing vitamin B1 intermediates, indicating its robustness and scalability.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed coupling reactions have been utilized to construct pyrimidine derivatives with various substituents, including alkoxy groups.

- Example: Buchwald-Hartwig amination protocols enable the coupling of halogenated pyrimidines with amines or alkoxy-containing nucleophiles.

- Conditions: Use of Pd catalysts such as dichlorobis(triphenylphosphine)Pd(II), ligands like xantphos, and bases such as sodium tert-butoxide in solvents like toluene under nitrogen atmosphere at reflux temperatures.

- Yields: Moderate to good yields (31-56%) have been reported for similar pyrimidine derivatives.

This method offers versatility and mild conditions, suitable for synthesizing this compound analogs.

Reduction and Amination Steps

The amino group at the 2-position can be introduced or preserved by:

- Reduction of nitro precursors using iron or catalytic hydrogenation.

- Direct amination of halopyrimidines with ammonia or amines under Lewis acid catalysis.

- Reductive amination or hydrolysis of N-acyl intermediates.

These steps are often integrated into the synthetic sequence after installing the 4-substituent.

Representative Data Table of Preparation Methods

| Method Type | Key Starting Materials | Reaction Conditions | Catalysts/ Reagents | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2,4-Dichloropyrimidine + 2-methoxyethanol | Base or Lewis acid catalysis, reflux | Bases (NaH, K2CO3), AlCl3 | 60-85 | Selective substitution at 4-position |

| β-Alkoxypropionitrile Route | β-Alkoxypropionitrile, acetamidine | 180-350 °C, ammonia excess | Al₂O₃ (Lewis acid) | Industrial scale | Multi-step; used for vitamin B1 intermediates |

| Pd-Catalyzed Cross-Coupling | Halopyrimidine + 2-methoxyethanol derivative | Pd catalyst, ligand, base, reflux in toluene | PdCl₂(PPh₃)₂, xantphos, NaOtBu | 30-56 | Mild conditions; versatile for various substituents |

| Reduction of Nitro Precursors | Nitro-substituted pyrimidines | Iron reduction or catalytic hydrogenation | Fe, H₂/Pd catalyst | 70-90 | For introducing 2-amino group |

Research Findings and Practical Considerations

- The use of Lewis acid catalysts such as Al₂O₃ in the amination step improves yields and selectivity for the amino group installation.

- Controlled temperature ramping during nitration and substitution steps avoids side reactions and improves purity.

- Palladium-catalyzed methods provide a flexible platform for structural diversification but may require careful ligand and base selection to optimize yields.

- Industrial processes favor routes starting from β-alkoxypropionitriles due to availability of starting materials and scalability.

- Purification techniques such as column chromatography and crystallization are essential to isolate high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)pyrimidin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The amino group at the 2-position can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .

Scientific Research Applications

4-(2-Methoxyethoxy)pyrimidin-2-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases or other enzymes, thereby modulating cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional attributes of 4-(2-Methoxyethoxy)pyrimidin-2-amine with similar compounds:

Biological Activity

4-(2-Methoxyethoxy)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methoxyethoxy group, which influences its reactivity and biological activity. The structural formula can be represented as follows:

This configuration allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.

This compound interacts with specific enzymes and receptors, modulating their activity. The primary mechanisms include:

- Kinase Inhibition : Similar compounds have shown the ability to inhibit key kinases involved in cancer signaling pathways, such as the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) .

- Antiviral Activity : Some derivatives exhibit antiviral properties against viruses like hepatitis C, indicating a broad spectrum of potential therapeutic applications .

Biological Activity

The biological activities of this compound and its derivatives have been evaluated through various studies. Key findings include:

- Anticancer Properties : Compounds within this class have demonstrated significant anti-proliferative effects against various cancer cell lines. For example, certain derivatives showed IC50 values in the low micromolar range against breast cancer models .

| Compound Name | Activity | IC50 (μM) |

|---|---|---|

| This compound | Anticancer | 0.16 |

| 6-(Pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine | EGFR inhibitor | N/A |

| 5-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]quinolin-7(8H)-one | Antiviral | N/A |

Case Studies

- Inhibition of EGFR : A study highlighted that derivatives of pyrido[3,2-d]pyrimidines significantly inhibited EGFR phosphorylation and induced apoptosis in resistant cancer cell lines . This suggests that this compound may serve as a scaffold for developing novel EGFR inhibitors.

- Antiviral Screening : In silico docking studies indicated that related compounds could effectively bind to viral targets, showcasing their potential as antiviral agents . This opens avenues for further research into their use against viral infections.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions optimized for yield and purity. Variations in substituents on the pyrimidine ring lead to different biological activities, allowing for tailored therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-(2-methoxyethoxy)pyrimidin-2-amine derivatives?

- Methodology :

- A common approach involves coupling reactions between substituted pyrimidine cores and alkoxyethylamine moieties. For example, intermediates like 4-chloropyrimidine can react with 2-methoxyethoxyamine under nucleophilic aromatic substitution conditions.

- Evidence from similar compounds (e.g., (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives) highlights the use of Suzuki-Miyaura cross-coupling for aryl group introduction .

- Purification typically employs column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization for high-purity yields.

Q. How can structural characterization of this compound be performed?

- Analytical Techniques :

- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) confirms molecular weight (e.g., m/z 210.235 for C12H10N4O2) .

- NMR : 1H/13C NMR identifies methoxyethoxy substituents (δ ~3.5 ppm for OCH3, δ ~4.0-4.5 ppm for OCH2CH2O) and pyrimidine protons (δ ~8.0-8.5 ppm for aromatic protons) .

- X-ray Crystallography : Resolves spatial arrangement, particularly for derivatives with bulky substituents .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the biological activity of this compound derivatives in cancer models?

- Methodology :

- Enzyme Inhibition Assays : Measure IC50 values against target kinases (e.g., PLK4) using fluorescence polarization or ADP-Glo™ kinase assays. For example, derivative 14i showed PLK4 IC50 = 11.2 nM .

- Cell-Based Assays :

- Antiproliferative activity in breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468) via MTT assays.

- Apoptosis induction via flow cytometry (Annexin V/PI staining) .

- In Vivo Models : Xenograft studies in mice (e.g., MDA-MB-468 tumors) with compound administration (oral/i.p.) and tumor volume monitoring .

Q. How can computational docking studies optimize the design of this compound-based inhibitors?

- Methodology :

- Receptor Preparation : Use tools like AutoDockTools to add polar hydrogens and assign charges to target proteins (e.g., PLK4 or BRAF) .

- Ligand Docking : Perform flexible sidechain docking (AutoDock4) to account for binding site flexibility. Grid parameters: 60 × 60 × 60 Å, centered on the active site .

- Validation : Redocking experiments (RMSD < 2.0 Å) ensure reliability. Cross-docking with homologous proteins (e.g., CDK2) assesses selectivity .

Q. How do structural modifications (e.g., substituent variation) impact the structure-activity relationship (SAR) of pyrimidin-2-amine derivatives?

- SAR Insights :

- Electron-Donating Groups : Methoxyethoxy enhances solubility and target binding via H-bonding (e.g., with kinase hinge regions) .

- Aryl Substituents : Bulky groups (e.g., indazole) improve potency but may reduce bioavailability. For example, 14i ’s 3-arylvinyl group increased PLK4 inhibition 10-fold compared to unsubstituted analogs .

- Table 1 : Representative IC50 Values for Analogues

| Compound | Substituent | PLK4 IC50 (nM) | Antiproliferative IC50 (μM) |

|---|---|---|---|

| 14i | 3-Arylvinyl | 11.2 | 0.06–0.09 |

| 14a | H | 120 | 1.2–1.8 |

| Source: . |

Contradiction Resolution & Best Practices

Q. How should researchers address discrepancies in reported biological activities of structurally similar pyrimidin-2-amine derivatives?

- Strategies :

- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant human PLK4 vs. murine isoforms) and cell line authentication (ATCC guidelines) .

- Control Compounds : Include reference inhibitors (e.g., CFI-400945 for PLK4) to validate experimental conditions .

- Meta-Analysis : Cross-reference multiple studies (e.g., BRAF inhibitors in vs. PLK4 inhibitors in ) to identify trends in substituent effects.

Q. What are the critical considerations for scaling up synthesis while maintaining reproducibility?

- Guidelines :

- Reaction Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading).

- Quality Control : Monitor intermediates via HPLC (purity >95%) and track lot-to-lot variability in starting materials .

Analytical & Safety Considerations

Q. What safety protocols are recommended for handling this compound derivatives?

- Safety Measures :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.